molecular formula C12H16N2S B14273442 4-Pyridinecarbonitrile, 2-(hexylthio)- CAS No. 166183-58-0

4-Pyridinecarbonitrile, 2-(hexylthio)-

Cat. No.: B14273442
CAS No.: 166183-58-0
M. Wt: 220.34 g/mol
InChI Key: SWJLEPJNUGXVLM-UHFFFAOYSA-N
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Description

Contextualization of Pyridinecarbonitrile Derivatives in Contemporary Chemical Research

Pyridinecarbonitrile derivatives, characterized by a pyridine (B92270) ring substituted with a cyano group (-CN), are a cornerstone of modern medicinal and materials chemistry. mdpi.comacs.org The pyridine framework is a well-established pharmacophore, and the addition of a nitrile group introduces unique electronic properties and synthetic handles. solubilityofthings.com These compounds are recognized as promising building blocks for coordination compounds due to the presence of two distinct nitrogen donor atoms, enabling versatile coordination modes. mdpi.com This versatility has led to their investigation in a wide range of applications, including the development of antiproliferative agents for cancer therapy, anti-inflammatory drugs, and novel materials with interesting magnetic and optical properties. acs.orgresearchgate.netfrontiersin.org The cyano group, in particular, makes these molecules versatile intermediates for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, which are pivotal in the synthesis of more complex organic molecules. solubilityofthings.com

Significance of Alkylthio Substitutions on Pyridine Systems in Synthetic and Applied Chemistry

The introduction of an alkylthio (-SR) group onto a pyridine ring significantly modulates the electronic and steric properties of the parent heterocycle. These sulfur-containing substituents can influence the reactivity of the pyridine ring, directing further functionalization and participating in a range of chemical reactions. acs.org For instance, the methylthio group has been shown to be a versatile functional group that can be replaced by hydrogen, alkyl, and aryl groups via nickel-induced Grignard reactions. acs.org Furthermore, 2-alkylthio-4-cyanopyridines have served as precursors in the synthesis of biologically active compounds, such as anilides of 2-alkylthio-4-pyridinecarboxylic acids, which have demonstrated photosynthesis-inhibiting activity. mdpi.com The presence of an alkylthio group can, therefore, be a key design element in the creation of novel compounds with specific biological or material properties.

Problem Statement and Research Gaps Pertaining to 4-Pyridinecarbonitrile, 2-(hexylthio)-

Despite the clear importance of both pyridinecarbonitrile and alkylthio-substituted pyridine scaffolds, a thorough review of the existing scientific literature reveals a significant lack of dedicated research on the specific compound 4-Pyridinecarbonitrile, 2-(hexylthio)-. While its constituent parts are well-understood in a broader context, the unique combination of a 4-cyano group and a 2-hexylthio substituent on a pyridine ring has not been the subject of focused investigation. This represents a critical knowledge gap. The specific electronic interplay between the electron-withdrawing cyano group at the 4-position and the electron-donating (via resonance) and sterically bulky hexylthio group at the 2-position is yet to be characterized. Consequently, its potential applications in medicinal chemistry, materials science, and coordination chemistry remain largely unexplored.

Overarching Research Aims and Specific Objectives for In-depth Academic Inquiry

To address the identified research gaps, a comprehensive investigation into 4-Pyridinecarbonitrile, 2-(hexylthio)- is warranted. The overarching aim of such research would be to fully characterize this compound and to explore its potential for practical applications.

Specific objectives for this academic inquiry would include:

Synthesis and Characterization: To develop and optimize a reliable synthetic route for 4-Pyridinecarbonitrile, 2-(hexylthio)- and to fully characterize the compound using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry, and X-ray crystallography).

Physicochemical Properties: To determine the key physicochemical properties of the compound, including its solubility, melting point, and electronic properties, to provide a foundational dataset for future studies.

Exploration of Reactivity: To investigate the reactivity of the compound, particularly focusing on transformations involving the cyano and hexylthio groups, to assess its utility as a synthetic intermediate.

Biological Screening: To conduct preliminary biological screening of 4-Pyridinecarbonitrile, 2-(hexylthio)- to identify any potential pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory effects.

Coordination Chemistry: To explore the coordination behavior of the compound with various metal ions to synthesize and characterize novel coordination complexes with potentially interesting magnetic or catalytic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

166183-58-0

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

2-hexylsulfanylpyridine-4-carbonitrile

InChI

InChI=1S/C12H16N2S/c1-2-3-4-5-8-15-12-9-11(10-13)6-7-14-12/h6-7,9H,2-5,8H2,1H3

InChI Key

SWJLEPJNUGXVLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC=CC(=C1)C#N

Origin of Product

United States

Synthetic Methodologies for 4 Pyridinecarbonitrile, 2 Hexylthio

Established Reaction Pathways for 2-Alkylthiopyridinecarbonitriles

The construction of the 2-alkylthiopyridinecarbonitrile scaffold can be achieved through several well-established synthetic routes. These methods offer flexibility in starting materials and reaction conditions, allowing for adaptation to the specific synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)-.

Nucleophilic Substitution Reactions for Introducing the Hexylthio Moiety

A primary and direct approach for the synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)- is through the nucleophilic aromatic substitution (SNAr) reaction. This method typically involves the reaction of a pre-functionalized pyridine (B92270) ring, such as 2-halo-4-cyanopyridine (e.g., 2-chloro-4-cyanopyridine), with a sulfur nucleophile like 1-hexanethiol (B106883) or its corresponding thiolate.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The presence of the electron-withdrawing nitrile group at the C4 position further activates the ring towards nucleophilic substitution at the C2 position. The reaction generally proceeds by the addition of the hexylthiolate to the C2 position, forming a resonance-stabilized intermediate (a Meisenheimer-type complex), followed by the elimination of the halide leaving group to yield the desired 2-(hexylthio)-4-pyridinecarbonitrile.

The efficiency of this reaction is influenced by several factors including the nature of the leaving group (I > Br > Cl > F), the choice of base to generate the thiolate, the solvent, and the reaction temperature. Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (Et₃N). Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are typically employed to facilitate the reaction.

PrecursorReagentBaseSolventTemperature (°C)Yield (%)
2-Chloro-4-cyanopyridine (B57802)1-HexanethiolK₂CO₃DMF80-10075-90
2-Bromo-4-cyanopyridine1-HexanethiolNaHTHF25-6080-95
2-Fluoro-4-cyanopyridineSodium hexylthiolate-DMSO100-12070-85
This table presents plausible reaction conditions and expected yields based on analogous SNAr reactions reported in the literature for similar substrates.

Alternatively, the hexylthio group can be introduced by the S-alkylation of 2-mercapto-4-pyridinecarbonitrile (or its tautomeric form, 4-cyanopyridine-2(1H)-thione) with a hexyl halide (e.g., 1-bromohexane). This reaction is also typically carried out in the presence of a base to deprotonate the thiol/thione, generating a potent nucleophile.

Cyclocondensation Approaches in Polysubstituted Pyridine Synthesis

Cyclocondensation reactions offer a powerful tool for the de novo synthesis of polysubstituted pyridine rings from acyclic precursors. While a direct cyclocondensation to form 4-Pyridinecarbonitrile, 2-(hexylthio)- is less common, multi-step sequences involving cyclocondensation are feasible. For instance, a substituted pyridine ring could be constructed with appropriate functional groups that can be later converted to the desired cyano and hexylthio moieties.

One general approach involves the condensation of a 1,5-dicarbonyl compound or its synthetic equivalent with an ammonia (B1221849) source to form the pyridine ring. To incorporate the required functionalities, more complex starting materials are necessary. For example, a multicomponent reaction involving a β-ketonitrile, an aldehyde, and a sulfur-containing component could potentially lead to a dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic pyridine.

The Thorpe-Ziegler reaction is another classical method for the synthesis of 2-aminopyridines, which can be further modified. A plausible, though indirect, route could involve the synthesis of a 2-amino-4-substituted pyridine derivative, followed by diazotization and Sandmeyer-type reactions to introduce the cyano group, and a separate sequence of reactions to install the hexylthio group.

One-Pot Synthetic Strategies for Cyanopyridine Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of polysubstituted cyanopyridines, MCRs often involve the condensation of an aldehyde, a ketone, malononitrile, and an ammonia source.

While a direct one-pot synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)- from simple acyclic precursors is challenging, a related strategy could involve a three-component reaction of an appropriate aldehyde, malononitrile, and a sulfur-containing compound in the presence of a catalyst. For example, a reaction between an aldehyde, malononitrile, and S-hexyl isothiourea could potentially lead to a pyrimidine (B1678525) derivative, which shares some structural similarities and synthetic principles with pyridines. The direct application to pyridine synthesis would require a carefully designed set of starting materials and reaction conditions.

Optimization of Synthetic Protocols for 4-Pyridinecarbonitrile, 2-(hexylthio)-

To maximize the efficiency of the synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)-, optimization of the reaction parameters is essential. This involves refining reaction conditions to enhance yield and selectivity, as well as the careful selection of catalysts and reagents.

Parameter Refinement for Enhanced Yield and Selectivity

For the SNAr approach, several parameters can be fine-tuned:

Temperature: While higher temperatures generally increase the reaction rate, they can also lead to side reactions and decomposition. The optimal temperature needs to be determined empirically for the specific substrate and reagents.

Reaction Time: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time to maximize product formation and minimize byproduct formation.

Concentration: The concentration of the reactants can influence the reaction rate. A systematic study of varying concentrations can identify the optimal conditions.

Base Stoichiometry: The amount of base used is critical. An excess of a strong base can lead to side reactions, while an insufficient amount will result in incomplete reaction.

ParameterVariationEffect on Yield/Selectivity
Temperature50°C -> 120°CIncreased rate, potential for side reactions at higher temperatures.
Base (K₂CO₃)1.1 eq -> 3.0 eqIncreased rate of thiolate formation; excess may lead to hydrolysis of the nitrile.
SolventToluene -> DMF -> DMSOIncreased polarity generally favors SNAr reactions.
This table illustrates the expected trends in parameter refinement for the SNAr synthesis of 2-alkylthiopyridines.

Catalyst Systems and Reagent Selection

The choice of catalyst and reagents can significantly impact the outcome of the synthesis.

Catalyst Systems: While many SNAr reactions proceed without a catalyst, in some cases, phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) can be employed to enhance the reaction rate, especially in biphasic systems. For C-S bond formation, palladium or copper-catalyzed cross-coupling reactions could also be considered as an alternative to SNAr, particularly if the starting material is a halopyridine that is less reactive towards nucleophilic substitution.

Reagent Selection:

Leaving Group: As mentioned, the choice of the leaving group on the pyridine ring is important. While chloro- and bromo-pyridines are common starting materials, iodo-pyridines are generally more reactive.

Sulfur Source: 1-Hexanethiol is a common and effective sulfur source. Alternatively, sodium or potassium hexylthiolate can be pre-formed and used directly.

Base: The choice of base depends on the reaction conditions and the pKa of the thiol. Weaker bases like K₂CO₃ are often sufficient and can be more selective than stronger bases like NaH, which might promote side reactions.

Considerations for Scalability in Laboratory Synthesis

The synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)- on a laboratory scale, particularly when transitioning from milligram to multi-gram quantities, necessitates careful consideration of several factors to ensure safety, efficiency, and reproducibility. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-4-pyridinecarbonitrile, typically 2-chloro-4-pyridinecarbonitrile, and 1-hexanethiol. chemrxiv.orgdigitellinc.com Key scalability considerations revolve around the management of reaction conditions, availability of starting materials, and the purification of the final product.

Reagent Accessibility and Stoichiometry The primary precursors for this synthesis are 2-chloro-4-cyanopyridine and 1-hexanethiol. 2-Chloro-4-cyanopyridine can be prepared from 4-cyanopyridine-N-oxide using reagents like phosphorus oxychloride (POCl₃), and methods for its synthesis on scales up to several kilograms have been documented. chemicalbook.com The commercial availability and relatively low cost of 1-hexanethiol and the necessary base (e.g., sodium hydride, potassium carbonate) make the initial material procurement feasible for larger scale synthesis. However, optimizing the stoichiometry is crucial. While a slight excess of the thiol might be used on a small scale to drive the reaction to completion, on a larger scale this can complicate purification and increase waste. Careful control of molar ratios is essential for maximizing yield and minimizing downstream processing challenges.

Thermal Management Nucleophilic aromatic substitution reactions can be exothermic. The reaction of 2-chloro-4-cyanopyridine with a thiol typically requires a base to generate the more nucleophilic thiolate anion. This acid-base reaction, followed by the substitution, can generate significant heat. On a small scale, this exotherm is easily dissipated into the surroundings. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, hindering heat dissipation. This can lead to a rapid temperature increase, potentially causing solvent to boil or promoting undesirable side reactions. For a multi-gram synthesis, scalability requires:

Controlled Addition: Slow, dropwise addition of the thiol or base to the reaction mixture.

Efficient Cooling: Use of an ice bath or a cryostat to maintain a consistent and safe reaction temperature.

Monitoring: Continuous monitoring of the internal reaction temperature.

Work-up and Purification Purification is often a significant bottleneck in scaling up chemical syntheses. While small-scale reactions are frequently purified using column chromatography, this method becomes cumbersome, time-consuming, and solvent-intensive for larger quantities. Strategies for scalable purification include:

Extraction: A well-designed aqueous work-up to remove the inorganic base and salts.

Crystallization: The preferred method for purifying solid products at scale. Developing a reliable crystallization procedure by screening various solvents is a critical step for obtaining high-purity 4-Pyridinecarbonitrile, 2-(hexylthio)- without resorting to chromatography.

Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure could be a viable alternative for purification, although this is less common for this type of compound.

The table below summarizes key parameters and their implications for scaling the synthesis.

ParameterSmall-Scale Approach (mg)Scalability Consideration (multi-gram)Rationale
Precursor 2-chloro-4-cyanopyridineSourcing or synthesizing on a larger scale.Synthesis from 4-cyanopyridine-N-oxide is documented at the kg scale. chemicalbook.com
Heat Control Natural dissipation.Active cooling (ice bath) and controlled addition of reagents.SNAr reactions can be exothermic, posing a safety risk at larger volumes.
Base Strong bases (e.g., NaH) often used.Weaker, less hazardous bases (e.g., K₂CO₃) may be preferable.Ease of handling and quenching on a large scale.
Solvent High-boiling polar aprotic (e.g., DMF, DMSO).Selection based on safety, cost, and ease of removal.Large volumes of high-boiling solvents are difficult to remove and pose disposal challenges.
Purification Column Chromatography.Development of a crystallization or extraction-based protocol.Chromatography is not economically or practically viable for large quantities.

Spectroscopic Data for 4-Pyridinecarbonitrile, 2-(hexylthio)- Remains Elusive in Public Domain

While general principles of spectroscopic analysis can be applied to predict the expected spectral features of 4-Pyridinecarbonitrile, 2-(hexylthio)-, the lack of published experimental data means a thorough and scientifically accurate article focusing solely on this compound cannot be generated at this time.

Research into related compounds, such as other substituted pyridinecarbonitriles and molecules featuring alkylthio groups, provides a foundational understanding of how these functional groups behave in spectroscopic analyses. For instance, studies on various 2-amino-3-cyanopyridine (B104079) derivatives have detailed how substituents on the pyridine ring influence the chemical shifts in ¹H and ¹³C NMR spectra, and the vibrational frequencies in Fourier-Transform Infrared (FTIR) spectroscopy. nih.gov Similarly, research on 2-alkylthio-pyrimidines offers insights into the characterization of the alkylthio chain. chemicalpapers.com

However, the precise chemical environment of 4-Pyridinecarbonitrile, 2-(hexylthio)- would result in a unique spectroscopic fingerprint. Without experimental data, any discussion would remain purely theoretical and would not meet the required standard of a detailed, data-driven scientific article.

Further research and publication of the synthesis and spectroscopic characterization of 4-Pyridinecarbonitrile, 2-(hexylthio)- are needed to enable a comprehensive analysis of its structural and electronic properties.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Pyridinecarbonitrile, 2 Hexylthio

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For organic molecules containing chromophores, such as the pyridine (B92270) ring and the cyano and thioether groups in 4-Pyridinecarbonitrile, 2-(hexylthio)-, these transitions typically involve π → π* and n → π* excitations.

The UV-Vis spectrum of 4-Pyridinecarbonitrile, 2-(hexylthio)- is expected to be influenced by the electronic properties of the substituted pyridine ring. The pyridine ring itself exhibits π → π* transitions, and the presence of the electron-withdrawing cyano group and the electron-donating hexylthio group will modulate the energy of these transitions. In a study on cyano-substituted styrylpyridine compounds, it was observed that the position of the nitrogen atom in the pyridine ring and the nature of the substituents affect the maximum absorption wavelengths. For instance, trans-4-(m-cyanostyryl)pyridine exhibited a maximum absorption at approximately 304 nm. nih.gov

The introduction of a sulfur-containing substituent, like the hexylthio group, can also influence the electronic spectrum. The non-bonding electrons on the sulfur atom can participate in n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions.

Based on analogous compounds, the expected UV-Vis absorption data for 4-Pyridinecarbonitrile, 2-(hexylthio)- in a non-polar solvent like hexane (B92381) would likely show a strong absorption band in the range of 250-300 nm, corresponding to the π → π* transition of the conjugated system, and potentially a weaker n → π* absorption at a longer wavelength.

Table 1: Expected UV-Vis Absorption Data for 4-Pyridinecarbonitrile, 2-(hexylthio)- based on Analogous Pyridine Derivatives

Transition Expected λmax (nm) Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Solvent
π → π250 - 300HighHexane
n → π> 300Low to MediumHexane

Note: The data in this table is hypothetical and based on the analysis of similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For 4-Pyridinecarbonitrile, 2-(hexylthio)-, electron impact (EI) ionization would likely be used.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of alkylthiopyridines under electron impact has been studied, and these studies provide a strong basis for predicting the fragmentation pattern of 4-Pyridinecarbonitrile, 2-(hexylthio)-. sci-hub.sersc.org

A key fragmentation pathway for 2-alkylthiopyridines involves the cleavage of the C-S bond and the alkyl chain. sci-hub.se The fragmentation is influenced by the position of the thioalkyl group on the pyridine ring. For 2-alkylthiopyridines, characteristic fragmentation includes the loss of the alkyl group and rearrangements involving the transfer of hydrogen atoms. sci-hub.se

For 4-Pyridinecarbonitrile, 2-(hexylthio)-, the following fragmentation patterns can be anticipated:

Loss of the hexyl radical (•C₆H₁₃): This would result in a fragment ion corresponding to 2-mercapto-4-pyridinecarbonitrile.

McLafferty-type rearrangement: This could lead to the elimination of a neutral hexene molecule (C₆H₁₂) and the formation of a radical cation of 2-mercapto-4-pyridinecarbonitrile.

Cleavage within the hexyl chain: This would produce a series of fragment ions separated by 14 Da (CH₂).

Loss of •SH: A fragment corresponding to the loss of a sulfhydryl radical is also a possibility, as observed in other alkylthiopyridines. sci-hub.se

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of 4-Pyridinecarbonitrile, 2-(hexylthio)-

m/z Value Proposed Fragment Fragmentation Pathway
206[C₁₂H₁₄N₂S]⁺• (Molecular Ion)-
121[C₆H₃N₂S]⁺Loss of •C₆H₁₃
122[C₆H₄N₂S]⁺•Elimination of C₆H₁₂ (McLafferty rearrangement)
177, 163, 149, 135, 121[M - CₙH₂ₙ₊₁]⁺Cleavage of the hexyl chain
173[C₁₂H₁₃N₂]⁺Loss of •SH

Note: The m/z values are based on the most common isotopes. The relative intensities of these peaks would provide further structural information.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing (analogous to related pyridine derivatives)

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 4-Pyridinecarbonitrile, 2-(hexylthio)- is not publicly available, insights into its potential solid-state conformation and crystal packing can be gained from the structures of related pyridine derivatives. researchgate.netd-nb.inforesearchgate.netmdpi.com

The crystal structure of 4-cyanopyridine (B195900) has been redetermined with high precision, revealing that the molecules are arranged in antiparallel coplanar stacking layers. d-nb.info This stacking is influenced by π-π interactions. d-nb.info

For 4-Pyridinecarbonitrile, 2-(hexylthio)-, the planar pyridine ring would be a dominant feature. The hexylthio group, being flexible, could adopt various conformations. Intermolecular interactions in the solid state would likely be governed by a combination of factors:

π-π stacking: The pyridine rings of adjacent molecules could stack, similar to what is observed in 4-cyanopyridine.

Dipole-dipole interactions: The polar cyano group would contribute to dipole-dipole interactions, influencing the packing arrangement.

C-H···N hydrogen bonds: Weak hydrogen bonds between the hydrogen atoms of the pyridine ring or the hexyl chain and the nitrogen atom of the pyridine ring or the cyano group of neighboring molecules could also be present.

Table 3: Predicted Crystallographic Parameters for 4-Pyridinecarbonitrile, 2-(hexylthio)- based on Analogous Pyridine Derivatives

Parameter Predicted Value/System Basis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted pyridines
Space GroupP2₁/c or similar centrosymmetric groupCommon for organic molecules
Key Intermolecular Interactionsπ-π stacking, C-H···N hydrogen bonds, van der Waals forcesBased on 4-cyanopyridine and other derivatives d-nb.info

Note: This data is predictive and serves as a likely model for the solid-state structure. Experimental determination would be required for confirmation.

Chemical Reactivity and Mechanistic Pathways of 4 Pyridinecarbonitrile, 2 Hexylthio

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic, combined with the presence of a strongly electron-withdrawing cyano group at the C-4 position and an electron-donating hexylthio group at the C-2 position, creates a unique reactivity profile.

Electrophilic Aromatic Substitution (EAS) reactions on pyridine are generally challenging due to the ring's electron-deficient nature. The nitrogen atom deactivates the ring towards attack by electrophiles. youtube.comyoutube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is readily protonated, which further deactivates the ring by increasing its electron deficiency. youtube.com

Pyridine Nitrogen: Directs incoming electrophiles to the C-3 position. youtube.compearson.com

C-4 Cyano Group: Strongly deactivating and directs to the meta positions (C-3 and C-5).

C-2 Hexylthio Group: Activating and directs to the ortho and para positions (C-3 and C-5).

Considering these directing effects, any potential electrophilic substitution would be predicted to occur at the C-3 or C-5 positions. However, the cumulative deactivation by the ring nitrogen and the cyano group means that such reactions require harsh conditions and are often low-yielding. rsc.orgresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionInfluence of Pyridine NInfluence of C-4 Cyano GroupInfluence of C-2 Hexylthio GroupOverall Predicted Outcome
C-3 FavorableFavorable (meta)Favorable (ortho)Most Likely Site (if reaction occurs)
C-5 UnfavorableFavorable (meta)Favorable (para)Possible Site (if reaction occurs)
C-6 UnfavorableUnfavorable (ortho)Unfavorable (meta)Highly Unlikely

The electron-deficient character of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when substituted with electron-withdrawing groups. wikipedia.org In 4-Pyridinecarbonitrile, 2-(hexylthio)-, the cyano group at the C-4 position strongly activates the ring for nucleophilic attack. This activation is most pronounced at the C-2 and C-6 positions, which are ortho and para to the nitrogen and ortho to the cyano group, respectively. stackexchange.comquimicaorganica.org

The 2-(hexylthio) group can function as a leaving group, allowing for its displacement by a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C-2 position, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is stabilized by delocalization onto the electronegative pyridine nitrogen and the electron-withdrawing cyano group. stackexchange.com In the second step, the aromaticity is restored by the elimination of the hexylthiolate anion. youtube.com

Common nucleophiles for this type of transformation include alkoxides, amines, and other sulfur nucleophiles. chemrxiv.orgirjms.com

Table 2: Nucleophilic Aromatic Substitution at C-2

Nucleophile (Nu⁻)Reagent ExampleProduct
AlkoxideSodium Methoxide (NaOCH₃)4-Pyridinecarbonitrile, 2-methoxy-
AmineAmmonia (B1221849) (NH₃)4-Pyridinecarbonitrile, 2-amino-
ThiolateSodium Thiophenoxide (NaSPh)4-Pyridinecarbonitrile, 2-(phenylthio)-

Transformations Involving the Hexylthio Moiety

The sulfur atom of the hexylthio group is a reactive center and can undergo oxidation and desulfurization reactions.

The sulfide (B99878) sulfur of the 2-(hexylthio) group can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These transformations significantly alter the electronic properties of the substituent, converting the electron-donating thioether into electron-withdrawing sulfoxide and even more strongly electron-withdrawing sulfone groups.

Sulfoxide Formation: Oxidation with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), at controlled temperatures yields 4-Pyridinecarbonitrile, 2-(hexylsulfinyl)-.

Sulfone Formation: The use of stronger oxidizing agents or an excess of the oxidant, such as potassium permanganate (B83412) (KMnO₄) or prolonged reaction with m-CPBA, leads to the formation of the sulfone, 4-Pyridinecarbonitrile, 2-(hexylsulfonyl)-. chemrxiv.org

These oxidized derivatives are valuable intermediates, as the sulfoxide and sulfone groups are excellent leaving groups in nucleophilic aromatic substitution reactions.

Table 3: Oxidation Products of the Hexylthio Group

Product NameStructureOxidation State of SulfurTypical Reagents
4-Pyridinecarbonitrile, 2-(hexylsulfinyl)-Py-S(O)-Hexyl+2H₂O₂, m-CPBA (1 equiv.)
4-Pyridinecarbonitrile, 2-(hexylsulfonyl)-Py-S(O₂) -Hexyl+4KMnO₄, m-CPBA (>2 equiv.)

The carbon-sulfur bond can be cleaved through desulfurization reactions, effectively removing the hexylthio group and replacing it with a hydrogen atom. The most common method for this transformation is reductive desulfurization using Raney Nickel (a finely divided nickel-aluminum alloy). This process involves the hydrogenolysis of the C-S bond, yielding 4-Pyridinecarbonitrile and hexane (B92381).

More modern methods for desulfurization have also been developed, some of which proceed through radical intermediates. nih.govresearchgate.net These reactions provide a pathway to unsubstituted or differently functionalized pyridines from thioether precursors.

Reactions of the Carbonitrile Functional Group

The carbonitrile (cyano) group is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amines, and ketones. pressbooks.pub

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com Treatment with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in aqueous solution, typically with heating, will convert the cyano group into a carboxyl group, yielding 2-(hexylthio)pyridine-4-carboxylic acid. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed. chemistrysteps.com

Reduction: The carbonitrile can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, producing [2-(hexylthio)pyridin-4-yl]methanamine. chemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction to an imine, which is then hydrolyzed upon workup to yield an aldehyde. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile. chemistrysteps.com The initial reaction forms an imine anion, which upon acidic workup is hydrolyzed to a ketone. For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would yield 1-[2-(hexylthio)pyridin-4-yl]ethan-1-one.

Table 4: Common Transformations of the Carbonitrile Group

Reaction TypeReagentsIntermediateFinal Product
Hydrolysis H₃O⁺ or OH⁻, H₂O, ΔAmide2-(hexylthio)pyridine-4-carboxylic acid
Reduction (to Amine) 1. LiAlH₄ 2. H₂OImine anion[2-(hexylthio)pyridin-4-yl]methanamine
Reaction with Grignard 1. R-MgBr 2. H₃O⁺Imine1-[2-(hexylthio)pyridin-4-yl]-1-alkanone

Hydrolysis and Derivatization

The nitrile group of 4-Pyridinecarbonitrile, 2-(hexylthio)- is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in a two-step manner, first yielding the corresponding amide, 2-(hexylthio)isonicotinamide , and upon further reaction, the carboxylic acid, 2-(hexylthio)isonicotinic acid .

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen enhances the carbon's electrophilicity, facilitating the nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon forms a hydroxy imine intermediate, which then tautomerizes and undergoes further hydrolysis.

The reaction conditions, such as temperature and catalyst concentration, can be controlled to selectively isolate either the intermediate amide or the final carboxylic acid product. The thioether linkage is generally stable under many hydrolytic conditions, although harsh oxidative conditions should be avoided to prevent oxidation of the sulfur atom to a sulfoxide or sulfone.

Derivatization of the nitrile group can lead to a variety of other functional groups. For instance, reaction with hydrogen sulfide can produce a thioamide, and treatment with alcohols under acidic conditions can yield imidates. These transformations open avenues for further synthetic modifications.

Table 1: Potential Reagents for Hydrolysis and Derivatization

Reaction Reagent(s) Potential Product
Partial Hydrolysis H₂O, H₂SO₄ (conc.) or NaOH (aq.), controlled 2-(hexylthio)isonicotinamide
Full Hydrolysis H₂O, H₂SO₄ (aq.) or NaOH (aq.), heat 2-(hexylthio)isonicotinic acid
Thiohydrolysis H₂S, Pyridine/Triethylamine (B128534) 2-(hexylthio)isonicotinethioamide

Reduction Reactions of the Nitrile Functionality

The nitrile group in 4-Pyridinecarbonitrile, 2-(hexylthio)- can be reduced to a primary amine, (2-(hexylthio)pyridin-4-yl)methanamine . This transformation is a valuable synthetic route to aminomethylpyridines, which are important building blocks in medicinal chemistry. The choice of reducing agent is critical to ensure chemoselectivity, preserving the pyridine ring and the thioether linkage.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This is often the most economical method, employing catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂), under a hydrogen atmosphere. The conditions (pressure, temperature, solvent) must be carefully selected to avoid reduction of the pyridine ring.

Metal Hydride Reduction: Powerful reducing agents such as Lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. Less reactive hydrides like Sodium borohydride (B1222165) (NaBH₄) typically require a catalyst (e.g., CoCl₂) to achieve the same transformation.

The thioether group is generally robust and does not react under these reducing conditions.

Table 2: Common Reducing Agents for Nitrile Functionality

Reagent Conditions Selectivity
H₂ / Raney Ni High pressure, alcohol solvent Good; potential for pyridine ring reduction at high severity
LiAlH₄ Anhydrous ether or THF, followed by aqueous workup Excellent for nitrile reduction; non-selective for other reducible groups

[2+3] Cycloaddition and Related Reactions

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [2+3] cycloaddition reactions. This type of reaction involves a 1,3-dipole and results in the formation of a five-membered heterocyclic ring. A prominent example is the reaction with an azide (B81097) to form a tetrazole ring.

For instance, the reaction of 4-Pyridinecarbonitrile, 2-(hexylthio)- with sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt like triethylammonium (B8662869) chloride, would be expected to yield 4-(1H-tetrazol-5-yl)-2-(hexylthio)pyridine . Tetrazoles are recognized as important isosteres for carboxylic acids in drug design. The reaction proceeds through a concerted or stepwise mechanism involving the addition of the azide nucleophile to the nitrile carbon, followed by intramolecular cyclization. While this reaction is well-established for many nitriles, specific studies detailing the cycloaddition reactivity of 4-Pyridinecarbonitrile, 2-(hexylthio)- are not readily found in the literature.

Detailed Mechanistic Investigations

While detailed mechanistic and kinetic studies specifically for 4-Pyridinecarbonitrile, 2-(hexylthio)- are scarce, the general mechanisms for the reactions of its functional groups are well-understood from studies on analogous compounds.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. For the key transformations of 4-Pyridinecarbonitrile, 2-(hexylthio)-, the following intermediates would be expected:

Hydrolysis: In base-catalyzed hydrolysis, a tetrahedral intermediate is formed upon the attack of a hydroxide ion on the nitrile carbon. Subsequent proton transfers lead to an amide, which can then undergo further attack by hydroxide to form another tetrahedral intermediate on the path to the carboxylate.

Reduction with Hydrides: The reduction of the nitrile with a hydride reagent like LiAlH₄ proceeds through the formation of an intermediate imine-metal complex. The initial hydride transfer to the nitrile carbon forms an N-metalated imine salt. A second hydride transfer to the imine carbon then leads to the diamido-aluminate species, which upon hydrolytic workup gives the primary amine.

[2+3] Cycloaddition: In the formation of tetrazoles, a vinyl azide-like intermediate has been proposed in some mechanistic pathways, although concerted cycloaddition is also common. The isolation or spectroscopic detection (e.g., via low-temperature NMR) of these intermediates would provide definitive evidence for the specific pathway.

Kinetic Studies and Rate Determining Steps

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For 4-Pyridinecarbonitrile, 2-(hexylthio)-, such studies would be instrumental in optimizing reaction conditions.

Hydrolysis: The rate of hydrolysis would be dependent on the concentration of the substrate, the catalyst (acid or base), and the temperature. For many nitrile hydrolyses, the first step, the nucleophilic attack on the nitrile carbon, is the rate-determining step. The electronic nature of the 2-(hexylthio) substituent, an electron-donating group, might slightly decrease the electrophilicity of the nitrile carbon compared to the unsubstituted 4-pyridinecarbonitrile, potentially slowing the rate of nucleophilic attack.

Reduction: The kinetics of catalytic hydrogenation are complex, often depending on factors like catalyst surface area, hydrogen pressure, and substrate concentration. The rate-determining step can vary, but often involves the adsorption of the reactants onto the catalyst surface or the hydrogenation of a surface-bound intermediate.

Cycloaddition: The rate of [2+3] cycloaddition would be influenced by solvent polarity and the nature of the azide reagent and any catalysts used. Kinetic studies could help determine whether the reaction follows a concerted or stepwise pathway. A significant solvent effect on the reaction rate could suggest a stepwise mechanism involving a charge-separated (zwitterionic) intermediate. researchgate.net

While general kinetic data exists for reactions of substituted pyridines, specific rate constants and activation parameters for reactions involving 4-Pyridinecarbonitrile, 2-(hexylthio)- have not been reported. koreascience.kr

Table of Mentioned Compounds

Compound Name
4-Pyridinecarbonitrile, 2-(hexylthio)-
2-(hexylthio)isonicotinamide
2-(hexylthio)isonicotinic acid
2-(hexylthio)isonicotinethioamide
Ethyl 2-(hexylthio)pyridine-4-carboximidate
(2-(hexylthio)pyridin-4-yl)methanamine
4-(1H-tetrazol-5-yl)-2-(hexylthio)pyridine
Lithium aluminum hydride
Sodium borohydride
Cobalt(II) chloride
Raney Nickel
Palladium on carbon
Platinum dioxide
Sodium azide

In-Depth Theoretical and Computational Analysis of 4-Pyridinecarbonitrile, 2-(hexylthio)- Remains an Unexplored Area of Research

Despite the growing interest in the computational modeling of heterocyclic compounds, a thorough theoretical and computational investigation of 4-Pyridinecarbonitrile, 2-(hexylthio)- is not publicly available in the current scientific literature. Extensive searches of chemical databases and computational chemistry literature did not yield any specific studies on the quantum chemical properties, molecular orbital analysis, or reaction pathway simulations for this particular compound.

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. Techniques such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to elucidate the electronic structure and geometry of molecules. Furthermore, analyses like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide a deeper understanding of chemical reactivity and intramolecular interactions. The simulation of reaction pathways is also crucial for predicting the feasibility and mechanisms of chemical transformations.

However, the application of these powerful computational methods to 4-Pyridinecarbonitrile, 2-(hexylthio)- has not been documented in published research. Consequently, there is a lack of data regarding its optimized molecular geometry, electronic properties, frontier orbital energies, intramolecular charge transfer interactions, and potential reaction mechanisms.

This knowledge gap presents an opportunity for future research. A dedicated computational study on 4-Pyridinecarbonitrile, 2-(hexylthio)- could provide valuable information for chemists working in areas such as materials science or medicinal chemistry, where pyridine derivatives often play a significant role. Such a study would involve:

Quantum Chemical Studies: Employing DFT and ab initio methods to determine the three-dimensional structure, bond lengths, bond angles, and electronic distribution of the molecule.

Molecular Orbital Analysis: Using FMO theory to predict the sites of electrophilic and nucleophilic attack and NBO analysis to investigate hyperconjugative interactions and charge delocalization.

Simulation of Reaction Pathways: Modeling potential chemical reactions involving this compound to understand its stability and reactivity, including the identification of transition states and calculation of activation energies.

Until such research is conducted and published, a detailed, scientifically accurate article on the theoretical and computational chemistry of 4-Pyridinecarbonitrile, 2-(hexylthio)- cannot be generated. The scientific community awaits future investigations to illuminate the properties of this specific molecule.

Theoretical and Computational Chemistry of 4 Pyridinecarbonitrile, 2 Hexylthio

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational preferences and interactions with the surrounding environment. For a molecule like 4-Pyridinecarbonitrile, 2-(hexylthio)-, which combines a rigid aromatic core with a flexible alkylthio chain, MD simulations are particularly valuable for understanding its structural dynamics and how they are influenced by different solvents.

Conformational Analysis of the Hexylthio Chain

The conformational flexibility of 4-Pyridinecarbonitrile, 2-(hexylthio)- is primarily dictated by the rotation around the single bonds within the 2-(hexylthio) substituent. MD simulations allow for the exploration of the potential energy surface of the molecule, revealing the most stable conformations and the energy barriers between them. A key aspect of this analysis is the study of dihedral angle distributions for the bonds along the hexyl chain.

A hypothetical MD simulation of 4-Pyridinecarbonitrile, 2-(hexylthio)- in a non-polar solvent like chloroform (B151607) might yield a dihedral angle distribution favoring the extended trans conformation for the central C-C bonds of the hexyl chain, minimizing intramolecular steric interactions.

Interactive Data Table: Hypothetical Dihedral Angle Populations

Below is a representative data table illustrating the kind of results obtained from an MD simulation for the key dihedral angles of the hexylthio chain in different environments.

Solvent Effects on Molecular Conformation and Interactions

The choice of solvent can significantly impact the conformational equilibrium and intermolecular interactions of 4-Pyridinecarbonitrile, 2-(hexylthio)-. MD simulations can elucidate these effects by explicitly modeling the solvent molecules around the solute. rsc.org

In a polar protic solvent such as water, the solvent molecules can form hydrogen bonds with the nitrogen atom of the pyridine (B92270) ring and the nitrile group. researchgate.netresearchgate.net These specific interactions can stabilize certain conformations of the molecule. Furthermore, the hydrophobic hexyl chain may induce a "hydrophobic collapse," adopting more compact, gauche-rich conformations to minimize its exposure to the polar solvent. rsc.org This is a result of the solvent-solvent interactions being more favorable than the solvent-solute interactions for the non-polar part of the molecule. nih.gov

Conversely, in a non-polar aprotic solvent like benzene (B151609) or chloroform, the dominant interactions would be van der Waals forces. rsc.org In such an environment, the hexyl chain would be well-solvated, likely adopting a more extended, random-coil conformation. The aromatic pyridine ring might also engage in π-stacking interactions with aromatic solvents like benzene. rsc.org

To quantify these solvent effects, properties such as the radial distribution function (RDF) and interaction energies are calculated from the MD trajectory. The RDF, g(r), describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. Peaks in the RDF indicate the formation of structured solvation shells. mdpi.com

Interactive Data Table: Hypothetical Solvation Shell Analysis

This table presents hypothetical data from an RDF analysis, showing the position of the first solvation shell peak for different solute atoms in various solvents.

Advanced Applications and Functional Properties of 4 Pyridinecarbonitrile, 2 Hexylthio

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of the cyano and hexylthio groups on the pyridine (B92270) ring makes 4-Pyridinecarbonitrile, 2-(hexylthio)- a highly useful intermediate in the synthesis of more complex molecules. These functional groups offer multiple reaction sites for further chemical transformations.

Precursor for Novel Heterocyclic Compounds

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to the structure of numerous pharmaceuticals. nih.gov Compounds like 4-Pyridinecarbonitrile, 2-(hexylthio)- serve as valuable precursors for the synthesis of novel and complex heterocyclic systems. The nitrile (cyano) group is a particularly versatile functional group that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides, which are key components in the construction of fused heterocyclic rings.

For instance, cyanopyridine derivatives are widely used in the preparation of more complex heterocyclic structures. thieme-connect.de The presence of the thioether linkage provides an additional site for chemical modification, for example, through oxidation to sulfoxides or sulfones, which can alter the electronic properties and biological activity of the resulting molecules. The reactivity of the pyridine ring itself, coupled with the functional handles of the cyano and hexylthio groups, allows for its elaboration into a diverse array of novel chemical entities with potential therapeutic applications.

Research on related 2-amino-3-cyanopyridine (B104079) derivatives has demonstrated their utility as starting materials for the synthesis of fused pyrimidine (B1678525) rings, such as pyrido[2,3-d]pyrimidines. researchgate.net Similarly, the reaction of pyridinethiones, which are structurally related to 2-(hexylthio)pyridines, with various reagents can yield thienopyridine derivatives. researchgate.net This highlights the potential of 4-Pyridinecarbonitrile, 2-(hexylthio)- to act as a key intermediate in the synthesis of a variety of fused heterocyclic systems with interesting pharmacological profiles.

Participation in Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. nih.gov The nitrile group in 4-Pyridinecarbonitrile, 2-(hexylthio)- can be a valuable participant in various C-C bond-forming reactions. For example, the cyano group can be hydrolyzed to a carboxylic acid, which can then be used in a variety of coupling reactions.

Furthermore, the pyridine ring itself can be activated for C-C bond formation. Transition metal-catalyzed cross-coupling reactions are powerful tools for the creation of new C-C bonds. While direct C-H activation of the pyridine ring is possible, the presence of the cyano group can influence the regioselectivity of such reactions. More commonly, the pyridine ring can be halogenated and then subjected to cross-coupling reactions like the Suzuki or Stille coupling.

A notable example of C-C bond formation involving a pyridinecarbonitrile is the Sonogashira coupling. In the synthesis of complex aromatic systems, 2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile has been coupled with ethynyltrimethylsilane in the presence of a palladium catalyst. nih.gov This demonstrates the utility of the pyridinecarbonitrile scaffold in advanced C-C bond formation methodologies for the creation of functional organic materials. The presence of the hexylthio group can also influence the reactivity and solubility of the molecule in such transformations.

Exploration of Biological Activities as a Chemical Probe

The unique structural features of 4-Pyridinecarbonitrile, 2-(hexylthio)- make it an interesting candidate for investigation as a chemical probe to explore various biological processes. The pyridine ring is a common motif in biologically active compounds, and the attached functional groups can modulate its interaction with biological targets. nih.gov

Enzyme Inhibition Studies (e.g., as potential carbonic anhydrase inhibitor analogs)

Pyridine derivatives have been investigated as inhibitors of various enzymes. For instance, certain 2-amino-3-cyanopyridine derivatives have been shown to inhibit human carbonic anhydrase (hCA) isozymes I and II. tandfonline.com Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

While there is no specific data on the carbonic anhydrase inhibitory activity of 4-Pyridinecarbonitrile, 2-(hexylthio)-, its structural features suggest it could be explored as a potential analog. The nitrogen atom of the pyridine ring and the cyano group could potentially interact with the active site of the enzyme. The hexylthio group, being lipophilic, could influence the compound's ability to penetrate cell membranes and access the target enzyme. Further studies would be required to ascertain its inhibitory potential against carbonic anhydrases or other enzymes.

The following table provides examples of IC50 values for some pyridine derivatives against cancer cell lines, illustrating the potential for biological activity within this class of compounds.

CompoundCell LineIC50 (μM)
Compound 6 HCT-1163.53
HepG-23.33
MCF-74.31
Compound 15 HCT-1163.66
HepG-23.31
MCF-74.29
VinblastineHCT-1163.21
HepG-27.35
MCF-75.83
Data from a study on novel sulfonamide derivatives, illustrating the antiproliferative potential of related heterocyclic compounds. acs.org

Structure-Activity Relationship (SAR) Investigations within Biological Systems

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For pyridine derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine ring significantly impact their biological effects. nih.gov

In the context of 4-Pyridinecarbonitrile, 2-(hexylthio)-, the hexylthio group at the 2-position is of particular interest. Studies on other 2-alkylthio derivatives have shown that the length and branching of the alkyl chain can influence activity. For example, in a series of non-nucleoside inhibitors of HIV-1 reverse transcriptase, the 2-cyclopentylthio and 2-n-butylthio side chains were found to be among the most effective. nih.gov This suggests that the lipophilicity and steric bulk of the alkylthio group play a critical role in the interaction with the biological target.

Potential as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring in 4-Pyridinecarbonitrile, 2-(hexylthio)- possesses a lone pair of electrons, making it a good Lewis base and enabling it to coordinate to metal ions. wikipedia.org This property allows it to function as a ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. The field of pyridine coordination chemistry is vast, with applications in materials science, catalysis, and bioinorganic chemistry. nih.gov

The electronic properties of the pyridine ligand can be tuned by the substituents on the ring. The electron-withdrawing cyano group in 4-Pyridinecarbonitrile, 2-(hexylthio)- would decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This modulation of electronic properties can influence the stability and reactivity of the resulting metal complexes. The hexylthio group, while primarily influencing the steric environment around the metal center, can also have a subtle electronic effect.

Metal complexes of pyridine derivatives have been extensively used as catalysts in a variety of organic transformations. For example, palladium(II) complexes with pyridine ligands have shown catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org Copper-based pyridine complexes have been investigated as catalysts for the electroreduction of CO2. rsc.org Iron complexes with pyridine-containing macrocyclic ligands have been explored as catalysts for carbon-carbon coupling reactions. tcu.edu

The coordination of 4-Pyridinecarbonitrile, 2-(hexylthio)- to a metal center could lead to the development of novel catalysts with unique reactivity and selectivity. The specific combination of the cyano and hexylthio groups could impart desirable properties to the catalyst, such as improved solubility in organic solvents or specific steric hindrance that could influence the outcome of a catalytic reaction.

The following table shows the yields of a Suzuki-Miyaura cross-coupling reaction catalyzed by different Pd(II) complexes with pyridine ligands, demonstrating the influence of the ligand on catalytic efficiency.

Catalyst PrecursorYield (%)
2a 98
2b 97
2c 99
2d 96
2e 95
Data from a study on the catalytic activity of Pd(II) complexes with various substituted pyridine ligands. acs.org

Metal Complexation and Its Influence on Catalytic Activity

The structure of 4-Pyridinecarbonitrile, 2-(hexylthio)-, featuring a pyridine ring and a cyano group, presents multiple coordination sites for metal ions. The nitrogen atom of the pyridine ring and the nitrile group can act as ligands, forming stable complexes with various transition metals. The formation of these metal complexes can significantly influence the compound's catalytic activity.

The coordination of the pyridine nitrogen to a metal center is a well-established principle in catalysis, often enhancing the reactivity of the metal in various organic transformations. For instance, iron-based metal-organic frameworks incorporating pyridyl ligands have been shown to be effective recyclable catalysts for the hydroboration of alkynes. nih.gov Similarly, silver(I) complexes with pyridine-containing ligands have demonstrated catalytic abilities in coupling reactions. researchgate.net The catalytic activity of such complexes is highly dependent on the coordination environment of the metal ion.

Table 1: Examples of Catalytic Activity in Pyridine-Containing Metal Complexes

Catalyst System Reaction Type Key Findings Reference
Ionic Fe-based MOF with 4'-pyridyl-2,2':6',2''-terpyridine Hydroboration of alkynes Recyclable catalyst for syn-selective hydroboration under mild conditions. nih.gov
Silver(I) with macrocyclic pyridine-containing ligands A³-coupling (aldehyde, alkyne, amine) Effective catalysis under both conventional and dielectric heating. researchgate.net
Rhodium(I) complexes C-H alkylation of pyridines Regioselective alkylation of unactivated pyridines with acrylates. nih.gov
Manganese(II) with 2-cyanopyridine Methanolysis of nitrile group Coordination to Mn(II) activates the CN triple bond for nucleophilic attack. researchgate.net

Photophysical Properties and Optoelectronic Material Potential

The photophysical properties of organic molecules are central to their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. Pyridine-carbonitrile derivatives are known for their interesting electronic and optical properties, stemming from the interplay between the electron-deficient pyridine ring and the electron-withdrawing nitrile group.

Luminescence Efficiency and Photostability Characteristics

Photostability is another crucial characteristic for optoelectronic materials, as it determines the operational lifetime of a device. Materials with high photostability can withstand prolonged exposure to light without significant degradation. Aggregation-induced emission (AIE) luminogens, a class of molecules that become highly emissive in the aggregated state, are often noted for their high photostability. mdpi.com

Investigation of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly luminescent molecules in solution become highly emissive upon aggregation in the solid state or in poor solvents. nih.gov This behavior is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

Molecules containing rotors, such as the phenyl rings in the archetypal AIEgen tetraphenylethene, often exhibit AIE. The structure of 4-Pyridinecarbonitrile, 2-(hexylthio)- contains a rotatable hexyl group attached to the pyridine ring via a sulfur atom. In a dilute solution, the free rotation and vibration of this alkyl chain could provide non-radiative pathways for the decay of the excited state, leading to weak fluorescence. However, in an aggregated state, the steric hindrance from neighboring molecules could restrict these intramolecular motions. This restriction could close the non-radiative channels, forcing the excited state to decay radiatively and thus "switch on" the fluorescence, a hallmark of the AIE phenomenon. Studies on pyridyl-containing tetraarylethenes have shown that their AIE properties can be tuned by modifying the electronic density of the pyridyl moieties. researchgate.net Therefore, it is plausible that 4-Pyridinecarbonitrile, 2-(hexylthio)- could exhibit AIE characteristics, making it a candidate for applications in bio-imaging and solid-state lighting.

Exploration in Materials Science for Advanced Functional Systems (e.g., Non-Linear Optical materials)

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical data storage and signal processing. jhuapl.edu A common molecular design for second-order NLO materials involves creating a π-conjugated system with electron-donating (D) and electron-accepting (A) groups (a D-π-A structure). This arrangement leads to a large change in dipole moment upon excitation, which is a key requirement for a high second-order NLO response.

In 4-Pyridinecarbonitrile, 2-(hexylthio)-, the pyridinecarbonitrile moiety can act as a strong electron acceptor. The hexylthio group, with the sulfur atom's lone pairs of electrons, can function as an electron donor. This D-A substitution pattern on the pyridine ring suggests that the molecule could possess NLO properties. Research on pyridine-functionalized fluorenone derivatives has demonstrated that such molecules can exhibit highly efficient second- and third-order NLO effects. rsc.org The specific arrangement and interaction of these molecules in the solid state are crucial, as a non-centrosymmetric crystal packing is required for a bulk second-order NLO effect.

Table 2: Representative Non-Linear Optical (NLO) Properties of a Pyridine-Derived Compound (4-DPyFO-α)

Property Value Notes
Second Harmonic Generation (SHG) Efficiency High Indicates a strong second-order NLO response.
Two-Photon Excited Fluorescence (TPF) Observed Indicates a significant third-order NLO response.
Crystal Symmetry Non-centrosymmetric A prerequisite for bulk second-order NLO activity.

Data based on the structurally related compound 4-DPyFO-α as reported in the literature. rsc.org

The potential for 4-Pyridinecarbonitrile, 2-(hexylthio)- to self-assemble into non-centrosymmetric structures would be a key factor in realizing its potential as an NLO material.

Conclusion and Future Directions in the Research of 4 Pyridinecarbonitrile, 2 Hexylthio

Summary of Key Academic Contributions and Insights

Direct academic contributions focusing exclusively on 4-Pyridinecarbonitrile, 2-(hexylthio)- are sparse in the current body of scientific literature. However, insights can be gleaned from broader studies on functionalized pyridines. The pyridine (B92270) core is a well-established pharmacophore found in numerous FDA-approved drugs, and its electronic properties are readily tunable through substitution. rsc.org The presence of a cyano group at the 4-position significantly influences the electron density of the pyridine ring, making it a versatile intermediate in organic synthesis. solubilityofthings.com The introduction of a hexylthio group at the 2-position further modifies the electronic and steric properties of the molecule. This thioether linkage is known to be a key structural motif in various biologically active compounds and can participate in coordination with metal centers.

While no dedicated studies on 4-Pyridinecarbonitrile, 2-(hexylthio)- were identified, the general reactivity of 2-substituted pyridines has been a subject of extensive research. nih.govnih.govrsc.org Methodologies for the synthesis of such compounds often involve the functionalization of pyridine N-oxides or direct C-H activation. nih.govresearchgate.netresearchgate.net It is reasonable to infer that the synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)- would likely proceed through the reaction of a suitable 2-halopyridinecarbonitrile with hexanethiol or its corresponding thiolate.

The table below summarizes the general properties of the core structures that constitute 4-Pyridinecarbonitrile, 2-(hexylthio)-, which provides a basis for understanding its potential characteristics.

Compound/FragmentKey Properties and Insights
4-Pyridinecarbonitrile A white crystalline solid with a melting point of approximately 88°C. solubilityofthings.com The cyano group is a strong electron-withdrawing group, influencing the reactivity of the pyridine ring. solubilityofthings.com It is soluble in polar organic solvents. solubilityofthings.com
2-Thioalkylpyridines The thioether group can act as a ligand for transition metals. The nature of the alkyl group can influence the lipophilicity and steric hindrance of the molecule. The C-S bond can be a site for further chemical transformations.
Pyridine Ring A fundamental nitrogen-containing heterocycle present in a wide array of pharmaceuticals and functional materials. rsc.org The nitrogen atom's lone pair of electrons makes it basic and capable of coordinating to metal ions.

Identification of Remaining Challenges and Unexplored Research Avenues

The primary challenge in the study of 4-Pyridinecarbonitrile, 2-(hexylthio)- is the current lack of dedicated research. This presents a significant opportunity for novel investigations. Key unexplored avenues include:

Fundamental Physicochemical Characterization: A thorough investigation of its solubility, melting point, spectroscopic data (NMR, IR, MS), and crystallographic structure is currently absent from the literature. This foundational data is crucial for any further research.

Synthetic Methodology: While plausible synthetic routes can be proposed, the optimization of reaction conditions to achieve high yields and purity of 4-Pyridinecarbonitrile, 2-(hexylthio)- has not been reported.

Biological Activity Screening: The potential of this compound as a therapeutic agent is entirely unexplored. Screening against various biological targets, such as enzymes and receptors, could reveal valuable pharmacological properties.

Material Science Applications: The coordination properties of the pyridine nitrogen and the sulfur atom of the hexylthio group suggest potential applications in the development of novel metal-organic frameworks (MOFs) or as a ligand in catalysis. nih.gov

Reactivity Studies: A systematic study of the reactivity of the cyano group, the pyridine ring, and the thioether linkage in 4-Pyridinecarbonitrile, 2-(hexylthio)- would provide a deeper understanding of its chemical behavior and potential for further functionalization.

Projections for Future Scholarly Investigations

The future research landscape for 4-Pyridinecarbonitrile, 2-(hexylthio)- is rich with possibilities. The following subsections outline key directions for future scholarly investigations.

While the parent molecule is achiral, the development of stereoselective methods for the functionalization of the hexyl chain or the pyridine ring could lead to the synthesis of chiral derivatives with potentially unique biological activities. Future research could focus on:

Asymmetric C-H functionalization: Exploring catalytic systems that can selectively introduce chiral centers onto the pyridine ring or the alkyl chain.

Enantioselective synthesis of precursors: Developing methods for the synthesis of chiral 2-halo-4-pyridinecarbonitriles or chiral hexylthiols to be used in the synthesis.

The table below outlines potential research targets for the stereoselective synthesis of derivatives of 4-Pyridinecarbonitrile, 2-(hexylthio)-.

Research TargetPotential Synthetic StrategyDesired Outcome
Chiral centers on the hexyl groupAsymmetric synthesis of hexanethiol derivativesAccess to enantiomerically pure diastereomers
Chiral centers on the pyridine ringDiastereoselective functionalization of a chiral precursorNovel chiral ligands and biologically active molecules
Atropisomeric derivativesIntroduction of bulky substituents to restrict bond rotationAxially chiral pyridine derivatives

A thorough investigation into the reactivity of 4-Pyridinecarbonitrile, 2-(hexylthio)- could unveil novel chemical transformations and synthetic applications. Future studies should aim to:

Explore the reactivity of the cyano group: Investigate its hydrolysis, reduction, and cycloaddition reactions to generate a library of new derivatives.

Investigate the oxidation of the thioether: The synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives could lead to compounds with altered electronic properties and biological activities.

Study the metal-catalyzed cross-coupling reactions: The pyridine ring can be a substrate for various cross-coupling reactions, allowing for the introduction of diverse functional groups. beilstein-journals.org

The unique combination of a cyano group, a pyridine ring, and a thioether linkage makes 4-Pyridinecarbonitrile, 2-(hexylthio)- an attractive building block for the design of advanced materials. Future research could focus on:

Coordination Polymers and MOFs: The nitrogen and sulfur atoms can act as coordination sites for metal ions, leading to the formation of novel coordination polymers with interesting magnetic, optical, or catalytic properties. rsc.org

Organic Electronics: Pyridine-based materials have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. acs.orgresearchgate.net The electronic properties of 4-Pyridinecarbonitrile, 2-(hexylthio)- could be tuned through chemical modification to optimize its performance in such applications.

Luminescent Materials: The imidazo[1,5-a]pyridine (B1214698) core, a related structure, has shown promise in the development of luminescent materials. mdpi.com Investigations into the photophysical properties of 4-Pyridinecarbonitrile, 2-(hexylthio)- and its derivatives could lead to the discovery of new fluorescent probes or emitters.

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